molecular formula C2H6Cl4Si2 B8063578 Dichlorosilyl(methyldichlorosilyl)methane

Dichlorosilyl(methyldichlorosilyl)methane

Cat. No.: B8063578
M. Wt: 228.0 g/mol
InChI Key: LOFPLWQPZAOILI-UHFFFAOYSA-N
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Description

Dichlorosilyl(methyldichlorosilyl)methane is a chemical compound with the molecular formula CH₂Cl₆Si₂. It is also known as bis(trichlorosilyl)methane. This compound is characterized by the presence of two trichlorosilyl groups attached to a central methane molecule. It is a colorless liquid that reacts rapidly with moisture and protic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorosilyl(methyldichlorosilyl)methane can be synthesized through the reaction of dichloromethane with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product . The reaction can be represented as follows:

[ \text{CH}_2\text{Cl}_2 + 2 \text{HSiCl}_3 \rightarrow \text{CH}_2(\text{SiCl}_3)_2 + 2 \text{HCl} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity of the product. The reaction is carried out in specialized reactors designed to handle the corrosive nature of the reactants and products .

Chemical Reactions Analysis

Types of Reactions

Dichlorosilyl(methyldichlorosilyl)methane undergoes various types of chemical reactions, including:

    Hydrolysis: Reacts rapidly with water to form silanols and hydrochloric acid.

    Substitution: Can undergo nucleophilic substitution reactions with amines and alcohols to form corresponding silanes.

    Reduction: Can be reduced to form lower chlorosilanes.

Common Reagents and Conditions

    Water: Hydrolysis reaction.

    Amines and Alcohols: For nucleophilic substitution reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

    Silanols: From hydrolysis.

    Aminosilanes and Alkoxysilanes: From substitution reactions.

    Lower Chlorosilanes: From reduction reactions.

Scientific Research Applications

Dichlorosilyl(methyldichlorosilyl)methane has several applications in scientific research:

Mechanism of Action

The mechanism of action of dichlorosilyl(methyldichlorosilyl)methane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The compound reacts with water to form silanols, which can further condense to form siloxane bonds. These reactions are catalyzed by acids or bases and occur under mild conditions. The molecular targets include hydroxyl groups on surfaces or within biomolecules, leading to the formation of stable siloxane linkages .

Comparison with Similar Compounds

Similar Compounds

    Chlorodimethylsilane: Similar in structure but contains methyl groups instead of trichlorosilyl groups.

    Trichlorovinylsilane: Contains a vinyl group instead of a methane backbone.

    Dichlorodimethylsilane: Contains two methyl groups and two chlorine atoms attached to silicon.

Uniqueness

Dichlorosilyl(methyldichlorosilyl)methane is unique due to the presence of two trichlorosilyl groups, which confer high reactivity and versatility in forming siloxane bonds. This makes it particularly useful in applications requiring strong and stable silicon-oxygen linkages .

Properties

IUPAC Name

dichloro-(dichlorosilylmethyl)-methylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6Cl4Si2/c1-8(5,6)2-7(3)4/h7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFPLWQPZAOILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C[SiH](Cl)Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Cl4Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In the same apparatus and procedure as Example 1 above, 0.20 g (0.75 mmol) of triphenylphosphine, 1.07 g (7.5 mmol) of (chloromethyl)methyldichlorosilane, and 5.08 g (37.5 mmol) of trichlorosilane were reacted at 150° C. for 24 hrs. The resulting mixture was distilled to give 1.0 g of 1,1,1,3,3-pentachloro-1,3-disilabutane (bp; 181-182° C., yield; 58%) and 0.1 g of 1,1,3,3-tetrachloro-1,3-disilabutane (bp; 166-167° C., yield; 14%).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step One

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